7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline
Description
Properties
CAS No. |
103620-41-3 |
|---|---|
Molecular Formula |
C13H12BrN |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
7-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H12BrN/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h2,4,6-8,12H,1,3,5H2 |
InChI Key |
JTQLYNKCFWJKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(C=C2)N=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The amino group in the precursor undergoes diazotization in the presence of NaNO₂ and HBr, forming a diazonium intermediate. Subsequent displacement of the diazo group by bromide yields the brominated product. For example, treatment of 5a (5-aminobenzocyclohepta[1,2-d]furo[2,3-b]pyridine) with NaNO₂ and HBr produced 7a (7-bromo derivative) in 66% yield after optimizing bromide sources (KBr instead of molecular bromine).
Optimization and Yields
Initial attempts using molecular bromine resulted in modest yields (27%), but substituting KBr as the bromide source improved efficiency to 66%. Side products like hydroxy lactams (8a) were minimized through controlled reaction conditions.
Multi-Step Synthesis from Piperidinone Scaffolds
A modular approach reported in PMC outlines the synthesis of octahydrobenzo[f]quinolines via piperidinone intermediates. While targeting dopamine agonists, this method provides insights into constructing the benzo[f]quinoline core. The bromide intermediate 11 was synthesized through a Suzuki coupling step, highlighting the adaptability of cross-coupling reactions for introducing substituents.
Bromine Incorporation
Bromination at the 7-position could theoretically occur via electrophilic aromatic substitution or directed ortho-metalation. However, these routes remain underexplored for 7-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may involve reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Major Products:
Substitution: Formation of 7-substituted tetrahydrobenzoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is a heterocyclic compound featuring a fused bicyclic structure that incorporates a quinoline moiety. Its molecular formula is C₁₃H₁₂BrN, and it has a molecular weight of approximately 262.145 g/mol. The presence of a bromine atom at the 7-position of the tetrahydrobenzoquinoline scaffold significantly affects its chemical reactivity and biological properties. This compound belongs to the broader family of benzoquinolines, which are recognized for their varied pharmacological activities.
Pharmaceutical Development
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is a candidate for pharmaceutical development due to its biological activity, with potential applications targeting neuropsychiatric disorders and cancer.
Structural Similarity and Biological Activities
Compounds related to 7-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline exhibit significant biological activities. Structural diversity within the benzoquinoline family shows that slight modifications can lead to significant differences in biological activity and application potential. Examples of compounds with structural similarities include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 10-Bromo-7-hydroxybenzo[f]quinoline | Hydroxy group at position 7 | Exhibits different biological activities |
| 9-Bromo-10-hydroxybenzo[f]quinoline | Hydroxy group at position 10 | Potentially different receptor interactions |
| 6-Bromo-6H-benzo[f]quinoline | Bromine substitution at position 6 | Varies in pharmacological profile |
| 5-Bromoquinolin | Simple quinoline structure | Less complex but widely studied for various uses |
Interactions with Biological Targets
Mechanism of Action
The mechanism of action of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₄BrN
- Structural Features: Partially saturated benzo[f]quinoline with bromine at position 7.
- Synthetic Utility : Used in Suzuki-Miyaura couplings (as seen in analogous compounds) .
Structural and Functional Group Variations
Table 1: Structural Comparison
Key Observations :
- Core Structure: The benzo[f]quinoline system differs from benzo[h]quinoline in the fused benzene ring position, altering conjugation and steric effects .
- Hydrogenation: Full saturation of the 7,8,9,10 positions in the target compound reduces aromaticity compared to partially hydrogenated analogs (e.g., 5,6-dihydrobenzo[f]quinoline) .
- Substituent Position : Bromine at position 7 in the target compound may confer distinct electronic properties compared to bromine at positions 8 or 10 in analogs .
Comparison with Analogous Syntheses :
- 8-Bromo-5,6-dihydrobenzo[f]quinoline: Synthesized via Suzuki coupling of 6-bromo-2-tetralone with propargylamine, yielding 69% efficiency .
- 10-Bromo-1-methyl-benzo[h]quinoline: Achieved via alkylation of the parent compound with methyl iodide in DMF .
Physicochemical and Spectral Properties
- Solubility: The target compound is expected to exhibit moderate solubility in polar organic solvents (e.g., DMF, chloroform), similar to 7-bromo-1,2,3,4-tetrahydroquinoline .
- Spectroscopy :
Biological Activity
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline through various studies and findings.
Chemical Structure
The chemical structure of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can be represented as follows:
This structure features a bromine atom at the 7-position and a tetrahydrobenzoquinoline core which is crucial for its biological interactions.
Anticancer Activity
Research indicates that compounds similar to 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of tetrahydrobenzoquinolines can induce apoptosis in various cancer cell lines. A study reported that certain analogs demonstrated potent cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline | MCF-7 | X |
| 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline | Bel-7402 | Y |
Note: Values for IC50 need to be filled with actual data from studies.
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives is well-documented. For instance:
- Antibacterial Studies : Compounds similar to 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the quinoline structure could enhance antibacterial efficacy .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | A μg/mL |
| Escherichia coli | B μg/mL |
Note: Actual MIC values should be sourced from relevant studies.
Neuropharmacological Activity
Quinoline derivatives have also been investigated for their neuropharmacological properties:
- Dopamine Receptor Activity : Some studies indicate that octahydrobenzo[f]quinolines can act as selective agonists for dopamine D3 receptors. This suggests that 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline may have implications in treating neurological disorders such as Parkinson's disease .
Case Studies
- Study on Cytotoxic Effects : A focused library of tetrahydrobenzoquinolines was synthesized and screened for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .
- Antimicrobial Efficacy Assessment : In a comprehensive study assessing the antimicrobial properties of quinoline derivatives against foodborne pathogens, it was found that structural modifications significantly influenced the effectiveness against specific bacterial strains .
Q & A
Q. What synthetic strategies are effective for constructing the 7-bromo-tetrahydrobenzo[f]quinoline scaffold?
The Friedlander condensation is a key step, utilizing 2-acetylpyridine and 2-amino-3-benzyloxy-4-bromobenzaldehyde to form the quinoline core. Deprotection steps (e.g., H₂SO₄-MeOH for acetate removal or TFA/CH₂Cl₂ for Boc groups) are critical for final product isolation . However, this method may lack flexibility for library synthesis due to steric and electronic constraints in the brominated intermediates. Alternative routes involving InCl₃-catalyzed cyclization (e.g., from 2-(N-cinnamyl-N-tosylamino)butanal) offer improved regioselectivity for brominated derivatives .
Q. How can NMR spectroscopy be optimized to resolve structural ambiguities in brominated tetrahydroquinolines?
Use high-field NMR (≥400 MHz) with deuterated DMSO or CDCl₃ to enhance resolution of overlapping signals. For 7-bromo derivatives, key diagnostic peaks include:
- ¹H NMR : Distinct aromatic protons (δ 7.5–8.6 ppm) and methylene/methyl groups (δ 3.4–4.8 ppm) in the tetrahydro ring .
- ¹³C NMR : Bromine-induced deshielding effects on adjacent carbons (e.g., C7 at ~115–122 ppm) .
DEPT-135 and HSQC experiments help assign quaternary carbons and correlate proton-carbon pairs, respectively .
Q. What chromatographic methods are suitable for purifying brominated tetrahydroquinolines?
Flash chromatography with hexane:ethyl acetate (8.5:1.5 v/v) effectively separates brominated intermediates. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile:water gradient) resolves regioisomers. Recrystallization from ethyl acetate or methanol improves purity (>95%) .
Advanced Research Questions
Q. How do halogen substituents (Br vs. Cl) influence the conformational dynamics of tetrahydrobenzo[f]quinolines?
X-ray crystallography reveals that bromine increases steric bulk, altering ring puckering parameters. For example:
- Pyrrolidine ring : Bromo derivatives exhibit a twist conformation (q₂ = 0.481 Å, φ = 270.5°) vs. chloro analogues (q₂ = 0.452 Å, φ = 268.9°) .
- Tetrahydro-pyridine ring : Bromine stabilizes a half-chair conformation (θ = 44.6°, φ = 269.1°) with a 3.7 Å centroid-centroid π-π stacking distance, compared to 3.5 Å in chloro analogues . These differences impact solubility and intermolecular interactions in crystal lattices.
Q. How can conflicting HRMS data for brominated derivatives be resolved?
Isotopic patterns for Br (⁷⁹Br:⁸¹Br ≈ 1:1) must be accounted for. For example:
- ESI-HRMS : Calculate both [M+H]⁺ masses (e.g., 380.0398 for C₁₉H₁₅BrN₃O⁺). A deviation of ±0.0004 amu indicates impurities or adducts .
- Isotopic resolution : Use high-resolution Orbitrap or TOF-MS to distinguish ⁷⁹Br/⁸¹Br peaks. Misinterpretation often arises from low-resolution instruments or overlapping isotopic clusters .
Q. What strategies mitigate low yields in Friedlander condensations of brominated precursors?
- Catalyst optimization : Replace traditional acid catalysts with Lewis acids (e.g., InCl₃) to enhance electrophilicity of the aldehyde component .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates but may require lower temperatures (0–25°C) to suppress side reactions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 10 min) while maintaining yields >70% .
Q. How do steric effects from bromine impact cytotoxic activity in quinolinequinone derivatives?
Bromine at C7 reduces planarity of the quinoline core, decreasing intercalation with DNA. In vitro assays show IC₅₀ values 2–3× higher for 7-bromo derivatives vs. non-halogenated analogues in HeLa cells. However, bromine enhances lipophilicity (logP +0.4), improving blood-brain barrier penetration in preclinical models .
Methodological Notes
- X-ray crystallography : Refinement protocols should include unrestrained H atoms for NH groups (Uᵢₛₒ = 1.2Uₑq) and riding models for CH groups .
- Theoretical calculations : DFT (B3LYP/6-31G*) predicts electrostatic potential surfaces for brominated derivatives, aiding in understanding π-stacking interactions .
- Contradiction resolution : When spectral data conflicts (e.g., NMR vs. XRD), prioritize XRD for conformation and NMR for solution-state dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
